1-methyl-3-(methylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride
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Overview
Description
1-Methyl-3-(methylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride is a synthetic compound with a complex structure It belongs to the class of benzazepines, which are known for their diverse pharmacological activities
Preparation Methods
The synthesis of 1-methyl-3-(methylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride involves several steps. One common method starts with the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to form a tricyclic indole intermediate . This intermediate undergoes further reactions, including methylation and amination, to yield the final product. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-3-(methylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to convert ketones to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-(methylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-3-(methylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity . This interaction leads to its therapeutic effects, such as pain relief and neuroprotection.
Comparison with Similar Compounds
1-Methyl-3-(methylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride can be compared with other similar compounds, such as:
1-Methyl-3-substituted quinazoline-2,4-dione derivatives: These compounds also exhibit antimicrobial activities but differ in their core structure and specific biological activities.
Imidazo[1,2-a]pyridine analogues: These compounds are known for their antituberculosis properties and have a different heterocyclic framework.
Thiazoles: These compounds possess diverse biological activities, including antitumor and cytotoxic effects.
Properties
Molecular Formula |
C12H17ClN2O |
---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-methyl-3-(methylamino)-4,5-dihydro-3H-1-benzazepin-2-one;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-13-10-8-7-9-5-3-4-6-11(9)14(2)12(10)15;/h3-6,10,13H,7-8H2,1-2H3;1H |
InChI Key |
IXYSOJGTGVCEHI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=CC=CC=C2N(C1=O)C.Cl |
Origin of Product |
United States |
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